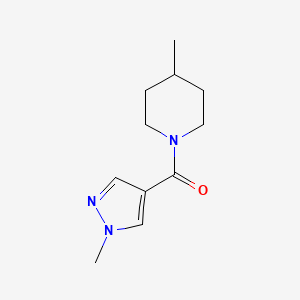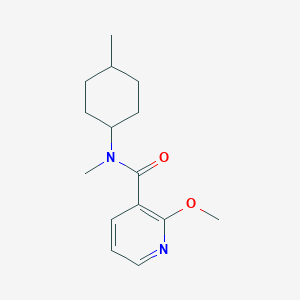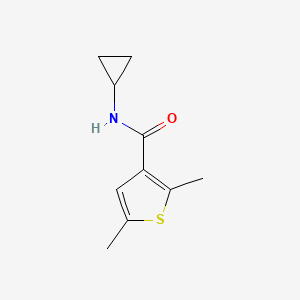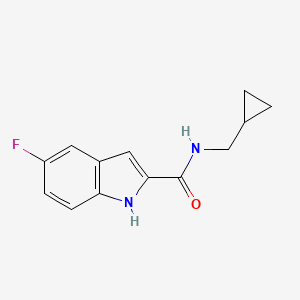
2-chloro-N-cyclopropyl-N-ethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-cyclopropyl-N-ethylbenzamide, also known as CEC, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the benzamide family, which is known for its diverse range of biological activities. CEC has been shown to have a number of interesting properties, including its ability to modulate the activity of certain receptors in the brain. In
Aplicaciones Científicas De Investigación
2-chloro-N-cyclopropyl-N-ethylbenzamide has been studied extensively for its potential applications in scientific research. One area of research that has received a lot of attention is its ability to modulate the activity of certain receptors in the brain. Specifically, 2-chloro-N-cyclopropyl-N-ethylbenzamide has been shown to act as a selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in a number of physiological processes, including learning and memory. This has led to interest in 2-chloro-N-cyclopropyl-N-ethylbenzamide as a potential therapeutic agent for a range of neurological disorders, including Alzheimer's disease and schizophrenia.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-cyclopropyl-N-ethylbenzamide is not fully understood, but it is believed to involve its ability to bind to and block the activity of certain receptors in the brain. Specifically, 2-chloro-N-cyclopropyl-N-ethylbenzamide has been shown to act as a competitive antagonist of the α7 nicotinic acetylcholine receptor, which is involved in the regulation of cognitive function. By blocking this receptor, 2-chloro-N-cyclopropyl-N-ethylbenzamide may be able to improve cognitive function in individuals with neurological disorders.
Biochemical and Physiological Effects:
2-chloro-N-cyclopropyl-N-ethylbenzamide has been shown to have a number of biochemical and physiological effects. In addition to its activity as a selective antagonist of the α7 nicotinic acetylcholine receptor, 2-chloro-N-cyclopropyl-N-ethylbenzamide has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition may have implications for the treatment of Alzheimer's disease, which is characterized by a loss of cholinergic neurons in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-chloro-N-cyclopropyl-N-ethylbenzamide in lab experiments is its ability to selectively modulate the activity of certain receptors in the brain. This selectivity may allow for more precise and targeted experiments, which could lead to a better understanding of the underlying mechanisms of neurological disorders. However, one limitation of using 2-chloro-N-cyclopropyl-N-ethylbenzamide is its relatively low potency, which may make it difficult to achieve the desired effects in some experiments.
Direcciones Futuras
There are a number of future directions for research on 2-chloro-N-cyclopropyl-N-ethylbenzamide. One area of interest is the development of more potent analogs of 2-chloro-N-cyclopropyl-N-ethylbenzamide that may have improved therapeutic potential. Another area of interest is the investigation of the effects of 2-chloro-N-cyclopropyl-N-ethylbenzamide on other receptors in the brain, which may provide insight into its broader physiological effects. Additionally, further research is needed to fully understand the mechanism of action of 2-chloro-N-cyclopropyl-N-ethylbenzamide and its potential applications in the treatment of neurological disorders.
Conclusion:
In conclusion, 2-chloro-N-cyclopropyl-N-ethylbenzamide is a chemical compound that has been widely studied for its potential applications in scientific research. Its ability to modulate the activity of certain receptors in the brain has led to interest in its use as a potential therapeutic agent for a range of neurological disorders. While there are some limitations to its use in lab experiments, there are also a number of future directions for research that may lead to a better understanding of its properties and potential applications.
Métodos De Síntesis
The synthesis of 2-chloro-N-cyclopropyl-N-ethylbenzamide involves a series of chemical reactions that are typically carried out in a laboratory setting. The starting material for the synthesis is ethyl cyclopropyl ketone, which is reacted with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 2-chloroaniline in the presence of a base, such as sodium carbonate, to yield 2-chloro-N-cyclopropyl-N-ethylbenzamide. The overall yield of this synthesis method is typically around 50-60%.
Propiedades
IUPAC Name |
2-chloro-N-cyclopropyl-N-ethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c1-2-14(9-7-8-9)12(15)10-5-3-4-6-11(10)13/h3-6,9H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMDGBFJGTXDEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CC1)C(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-cyclopropyl-N-ethylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B7501838.png)
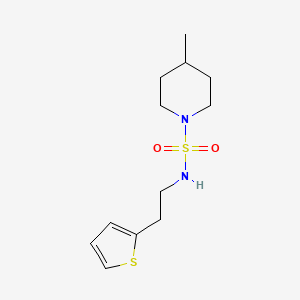



![3,6-Dimethyl-1-pyridin-2-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine](/img/structure/B7501871.png)
